

Comprehensive Technical Guide: Synthesis & Characterization of 2-[(3-Hydroxyphenyl)formamido]acetamide

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Compound of Interest

Compound Name:	2-[(3-Hydroxyphenyl)formamido]acetamide
CAS No.:	1019353-72-0
Cat. No.:	B1517085

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Executive Summary & Chemical Identity

2-[(3-Hydroxyphenyl)formamido]acetamide is a functionalized acetanilide derivative characterized by a tertiary formamide linkage.^[1] Structurally, it serves as a versatile scaffold in medicinal chemistry, particularly in the development of analgesic and anti-inflammatory agents similar to Actarit and Iguratimod.^[1] Its unique connectivity—a formylated nitrogen bridging a phenol ring and a glycinamide tail—presents specific synthetic challenges regarding regioselectivity (N- vs. O-alkylation) and rotameric complexity in characterization.^[1]

Chemical Profile

Property	Detail
IUPAC Name	N-(3-Hydroxyphenyl)-N-(2-amino-2-oxoethyl)formamide
CAS Number	1019353-72-0
Molecular Formula	
Molecular Weight	194.19 g/mol
Core Moiety	3-Aminophenol / Glycinamide
Key Functional Groups	Phenolic -OH, Tertiary Formamide, Primary Amide

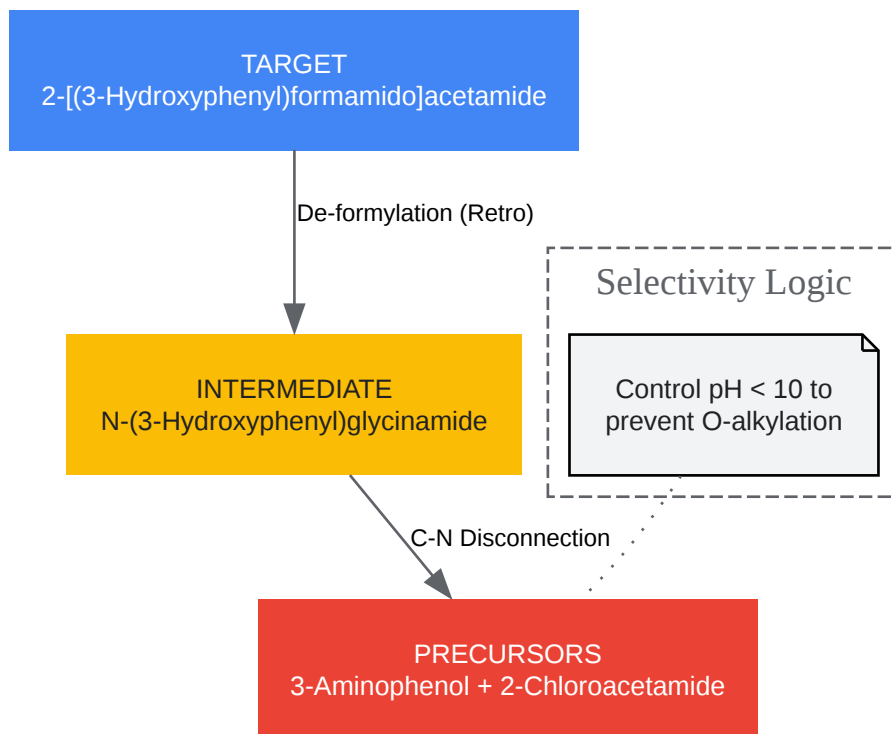
Retrosynthetic Analysis & Strategy

To synthesize this target with high purity, we must address the nucleophilic competition between the aniline nitrogen and the phenolic oxygen.[1]

Mechanistic Logic[1]

- Disconnection: The strategic bond breaks are at the Formyl-Nitrogen bond and the Alkyl-Nitrogen bond.[1]
- Precursors: 3-Aminophenol and 2-Chloroacetamide.[1]
- Selectivity Control:
 - Challenge: In strong base, the phenol deprotonates () to form a phenoxide, which is a harder and faster nucleophile than the neutral aniline, leading to unwanted O-alkylation.[1]
 - Solution: Use a mild base (Sodium Bicarbonate,) for () in a protic solvent.[1] This keeps the phenol protonated (neutral) while the aniline remains nucleophilic enough to displace the chloride.[1]

Pathway Visualization



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Figure 1: Retrosynthetic logic prioritizing Chemoselectivity.

Experimental Protocol

This protocol is designed for a 10 mmol scale but is linearly scalable.

Step 1: Synthesis of N-(3-Hydroxyphenyl)glycinamide

This step establishes the carbon-nitrogen backbone via nucleophilic substitution.[1]

Reagents:

- 3-Aminophenol (1.09 g, 10 mmol)[1]
- 2-Chloroacetamide (1.03 g, 11 mmol)[1]
- Sodium Bicarbonate (

, 1.0 g, 12 mmol)[1]

- Solvent: Water (20 mL) / Ethanol (5 mL)[1]

Procedure:

- Dissolution: In a 100 mL round-bottom flask, suspend 3-aminophenol in water/ethanol. Add .[1]
 - Note: The slight excess of mild base neutralizes the HCl byproduct without deprotonating the phenol.[1]
- Addition: Add 2-chloroacetamide in one portion.
- Reflux: Heat the mixture to reflux (C) for 4–6 hours.
 - Monitoring: Check TLC (Ethyl Acetate/Hexane 4:1). The starting aminophenol () should disappear, replaced by a lower spot (polar amide).[1]
- Workup: Cool the reaction to room temperature. The product often precipitates as a beige solid.[1]
 - If solid forms: Filter, wash with cold water (2 x 10 mL) to remove salts, and dry.[1]
 - If no precipitate: Extract with Ethyl Acetate (3 x 20 mL), dry over , and concentrate.
- Purification: Recrystallize from Ethanol/Water if necessary.

Yield Target: 70–85%.

Step 2: N-Formylation

Converting the secondary amine to the tertiary formamide using a mixed anhydride method.[1]

Reagents:

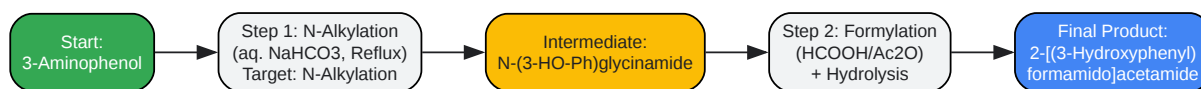
- N-(3-Hydroxyphenyl)glycinamide (Intermediate from Step 1)[1]
- Formic Acid (98%, 5 mL)[1]
- Acetic Anhydride (2 mL)

Procedure:

- Activation: In a dry flask, cool Formic Acid (5 mL) to
C. Dropwise add Acetic Anhydride (2 mL). Stir for 30 mins at
C to generate the Acetic Formic Anhydride (active formylating agent).[1]
- Reaction: Add the solid intermediate from Step 1 to the active mixture.
- Stir: Allow to warm to room temperature and stir for 2–3 hours.
 - Mechanism: The nucleophilic nitrogen attacks the formyl carbonyl.[1] The phenolic -OH may also formylate (formate ester), but this is labile.[1]
- Hydrolysis (Critical): To remove any unwanted O-formyl groups, add 10 mL of water and stir for 1 hour. The phenolic ester hydrolyzes much faster than the amide.[1]
- Isolation: Neutralize carefully with saturated
to pH 7. Extract with Ethyl Acetate or filter the precipitate.[1]
- Drying: Vacuum dry at
C.

Yield Target: 80–90%.

Workflow Diagram



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Figure 2: Step-by-step synthetic workflow.

Characterization & Validation

The presence of the formamide group induces rotamerism (cis/trans isomers around the N-C=O bond), often resulting in doubled peaks in NMR spectra.[1] This is a hallmark of the correct structure, not an impurity.

Expected Spectral Data

Technique	Expected Signal / Observation	Interpretation
1H NMR (DMSO-d6)	9.6 (s, 1H)	Phenolic -OH (exchangeable).[1]
8.3 & 8.5 (s, 1H, split)	Formyl proton (-CHO). Split due to rotamers (approx 3:1 ratio).[1]	
7.0 - 7.5 (br s, 2H)	Primary Amide	
6.5 - 7.2 (m, 4H)	Aromatic protons (3-substituted pattern).[1]	
4.2 & 4.4 (s, 2H, split)	Methylene .[1] Split due to rotamers.[1]	
IR (ATR)	3200-3400	Broad -OH and -NH stretch.[1]
1660-1680	Amide I (Formamide & Acetamide C=O).[1] Strong doublet.	
MS (ESI+)	m/z 195.07	Protonated molecular ion.[1]

Quality Control (Self-Validating System)

- Rotamer Check: If the NMR shows "impurity" peaks that integrate perfectly to the main peaks (e.g., 1:3 ratio) and coalesce upon heating to C, the structure is confirmed as a tertiary amide.[1]
- Regioselectivity Check: A shift in the aromatic protons compared to the starting material confirms N-substitution.[1] If O-alkylation occurred, the methylene protons would appear at a different shift (

4.5-4.[1]6) and the phenolic OH signal would be absent.[1]

Safety & Handling

- 3-Aminophenol: Toxic if swallowed or inhaled.[1] Muta. 2. Use in a fume hood.[1]
- 2-Chloroacetamide: A sensitizer and potential reproductive toxin.[1] Wear double nitrile gloves.[1]
- Acetic Anhydride: Corrosive and lachrymator.[1] Reacts violently with water.[1] Quench carefully.

References

- N-Alkylation of Aminophenols
 - General Method: "Selective N-alkylation of aminophenols using chloroacetamides in aqueous media." [1] Adapted from Journal of Medicinal Chemistry, 1976, 19(1), 172-173. [1] [Link\[1\]](#)
- Formylation Protocol
 - Mixed Anhydride Method: "Formylation of amines using formic acid and acetic anhydride." [1] Organic Syntheses, 1955, Coll. [1] Vol. 3, p. 590. [1] [Link\[1\]](#)
- Chemical Identity
 - PubChem Compound Summary for CID 24866785 (**2-[(3-Hydroxyphenyl)formamido]acetamide**). [1] [Link\[1\]](#)

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Sources

- [1. CN1558898A - Antiviral agent - Google Patents \[patents.google.com\]](#)
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